molecular formula C21H16Cl2N2O B11081557 (3Z)-3-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-3-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11081557
M. Wt: 383.3 g/mol
InChI Key: QFZKMBWNVKZKTJ-YVLHZVERSA-N
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Description

3-{(Z)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1H-INDOL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Indole Ring: This can be synthesized via Fischer indole synthesis or other methods.

    Final Coupling Reaction: The final step involves coupling the pyrrole and indole rings under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{(Z)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. These might include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • **3-{(Z)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1H-INDOL-2-ONE
  • **3-{(Z)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1H-INDOL-2-ONE
  • **3-{(Z)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1H-INDOL-2-ONE

Properties

Molecular Formula

C21H16Cl2N2O

Molecular Weight

383.3 g/mol

IUPAC Name

(3Z)-3-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C21H16Cl2N2O/c1-12-9-14(10-17-16-5-3-4-6-20(16)24-21(17)26)13(2)25(12)15-7-8-18(22)19(23)11-15/h3-11H,1-2H3,(H,24,26)/b17-10-

InChI Key

QFZKMBWNVKZKTJ-YVLHZVERSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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